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Compound of Interest

Compound Name: Hsdvhk-NH2

Cat. No.: B612407 Get Quote

An in-depth guide to utilizing Hsdvhk-NH2, a novel peptide inhibitor, in transwell invasion

assays to assess its anti-metastatic potential. This document provides detailed protocols for

researchers, scientists, and drug development professionals, along with data presentation

guidelines and visualization of the experimental workflow and associated signaling pathways.

Application Notes
Introduction

Metastasis, the process of cancer cell invasion into surrounding tissues and subsequent

dissemination to distant organs, is a major cause of cancer-related mortality. The initial step of

metastasis involves the invasion of cancer cells through the extracellular matrix (ECM), a

complex network of proteins and macromolecules. The transwell invasion assay is a widely

used in vitro method to quantify the invasive potential of cancer cells.[1][2][3] This assay utilizes

a chamber with a porous membrane coated with a layer of ECM, such as Matrigel™, which

mimics the basement membrane.[1][4][5] Cells are seeded in the upper chamber, and a

chemoattractant is placed in the lower chamber.[1][4][6] Invasive cells degrade the ECM,

migrate through the pores of the membrane, and can be quantified, providing a measure of

their invasive capacity.[1][4][6]

Hsdvhk-NH2 is a synthetic peptide hypothesized to inhibit cancer cell invasion. This

application note provides a detailed protocol for evaluating the inhibitory effect of Hsdvhk-NH2
on cancer cell invasion using a transwell assay. The protocol is designed to be adaptable for

various adherent cancer cell lines.
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The transwell invasion assay measures the ability of cells to invade a Matrigel™-coated

membrane in response to a chemoattractant.[1][5] Hsdvhk-NH2 is added to the experimental

group to assess its ability to inhibit this process. The number of invaded cells in the presence of

Hsdvhk-NH2 is compared to a control group to determine the peptide's inhibitory effect.

Experimental Protocols
Materials and Reagents

24-well transwell inserts (8 µm pore size)

Matrigel™ Basement Membrane Matrix

Adherent cancer cell line (e.g., MDA-MB-231, HT-1080)

Hsdvhk-NH2 peptide

Cell culture medium (e.g., DMEM)

Fetal Bovine Serum (FBS)

Serum-free cell culture medium

Phosphate Buffered Saline (PBS)

Trypsin-EDTA

Cotton swabs

Fixation solution (e.g., 70% ethanol or 5% glutaraldehyde)[1][4][6]

Staining solution (e.g., 0.1% Crystal Violet)[2][4]

Microscope with imaging capabilities

Protocol

1. Preparation of Matrigel™-Coated Inserts
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Thaw Matrigel™ on ice overnight at 4°C.[6]
Dilute Matrigel™ with cold, serum-free medium to a final concentration of 1 mg/mL.[6] Keep
all solutions and pipette tips on ice.
Add 100 µL of the diluted Matrigel™ solution to the upper chamber of each transwell insert.
Incubate the inserts at 37°C for at least 4-6 hours (or overnight) to allow the gel to solidify.[4]

2. Cell Preparation

Culture cancer cells to 80-90% confluency.
Serum-starve the cells for 24 hours prior to the assay by replacing the growth medium with
serum-free medium.
On the day of the assay, detach the cells using Trypsin-EDTA and resuspend them in serum-
free medium.
Perform a cell count and adjust the cell suspension to a final concentration of 5 x 10^5
cells/mL in serum-free medium.

3. Transwell Invasion Assay

Rehydrate the Matrigel™-coated inserts by adding 500 µL of warm, serum-free medium to
the upper and lower chambers and incubate for 2 hours at 37°C.
Carefully remove the rehydration medium from the upper and lower chambers.
Add 600 µL of medium containing 10% FBS (chemoattractant) to the lower chamber of each
well.[4]
In the upper chamber, add 100 µL of the cell suspension (5 x 10^4 cells).
To the experimental wells, add Hsdvhk-NH2 at various concentrations. For the control well,
add the same volume of vehicle (e.g., sterile water or PBS).
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The incubation time may
need to be optimized depending on the cell line's invasive properties.[4]

4. Cell Fixation and Staining

After incubation, carefully remove the inserts from the wells.
Use a cotton swab to gently remove the non-invaded cells and the Matrigel™ from the upper
surface of the membrane.[4][6]
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in 70%
ethanol for 10 minutes.[1][4]
Stain the cells by immersing the inserts in 0.1% Crystal Violet solution for 10-20 minutes.[4]
[6]
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Gently wash the inserts with PBS to remove excess stain and allow them to air dry.[6]

5. Quantification

Using a microscope, count the number of stained, invaded cells on the lower surface of the
membrane.
Count the cells in at least five random fields of view for each insert and calculate the average
number of cells per field.
The results can be expressed as the percentage of invasion inhibition compared to the
control.

Data Presentation
The quantitative data from the transwell invasion assay should be summarized in a table for

clear comparison between different concentrations of Hsdvhk-NH2.

Table 1: Effect of Hsdvhk-NH2 on Cancer Cell Invasion

Treatment Group Concentration (µM)
Average Invaded
Cells per Field (±
SD)

% Invasion
Inhibition

Vehicle Control 0 150 (± 12) 0%

Hsdvhk-NH2 10 115 (± 9) 23.3%

Hsdvhk-NH2 50 62 (± 7) 58.7%

Hsdvhk-NH2 100 25 (± 4) 83.3%

Note: The data presented in this table is hypothetical and for illustrative purposes only.
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Caption: Workflow of the transwell invasion assay to evaluate Hsdvhk-NH2.
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Hypothesized Signaling Pathway Inhibition

Many signaling pathways are implicated in cancer cell invasion and metastasis, including the

Ras/MAPK and PI3K/AKT pathways.[7][8] A potential mechanism of action for an inhibitory

peptide like Hsdvhk-NH2 could be the disruption of one of these key pathways. For instance, it

could interfere with growth factor receptor signaling that leads to the activation of kinases

involved in cell migration and invasion.[9][10]
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Click to download full resolution via product page

Caption: Hypothesized inhibition of an RTK signaling pathway by Hsdvhk-NH2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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